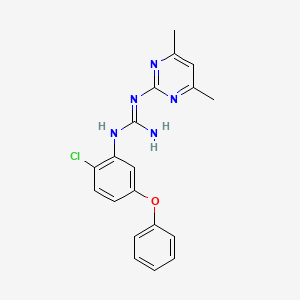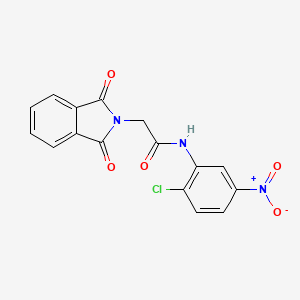![molecular formula C29H24N2 B11654941 1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)
1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole typically involves the oxidative coupling of primary aliphatic and aromatic amines with 3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole derivatives . This reaction is carried out under specific conditions that facilitate the formation of the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-quinone diimines.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly with aromatic amines, are common.
Common Reagents and Conditions
Oxidizing Agents: Used in oxidative coupling reactions.
Reducing Agents: Employed in reduction reactions to alter functional groups.
Catalysts: Various catalysts can be used to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include p-quinone diimines and other derivatives that retain the core benzimidazole structure .
科学的研究の応用
1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: Shares structural similarities but differs in its reactivity and applications.
3,4,5-Triphenyl-1,2,4-triazole: Another related compound with distinct properties and uses.
Uniqueness
1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole stands out due to its unique combination of structural features and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C29H24N2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
1,3,4a-triphenyl-4,5-dihydro-3H-pyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C29H24N2/c1-4-12-22(13-5-1)24-20-28(23-14-6-2-7-15-23)31-27-19-11-10-18-26(27)30-29(31,21-24)25-16-8-3-9-17-25/h1-20,24,30H,21H2 |
InChIキー |
RAWZQSIBVZYFPL-UHFFFAOYSA-N |
正規SMILES |
C1C(C=C(N2C1(NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11654861.png)

![5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11654871.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654881.png)
![4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11654889.png)
![(4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654894.png)
![Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654896.png)
![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)

![2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11654909.png)

![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
![Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654947.png)
![6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11654951.png)
